molecular formula C18H20BrNO5 B4002699 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid

1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid

Cat. No.: B4002699
M. Wt: 410.3 g/mol
InChI Key: VHFNEIJFLMPTLC-UHFFFAOYSA-N
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Description

1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid is a useful research compound. Its molecular formula is C18H20BrNO5 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}pyrrolidine oxalate is 409.05249 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoarylation/Alkylation Applications

The compound under investigation is closely related to bromonaphthols, which have been extensively studied for their photochemical properties. For instance, the photochemistry of 6-bromo-2-naphthols has been explored in various solvents, showcasing its reactivity towards generating electrophilic carbene intermediates. These intermediates have been successfully trapped by multiple reactants, indicating the compound's potential utility in photoarylation and alkylation reactions. This process is supported by product distribution analysis, laser flash photolysis, fluorescence, phosphorescence, electrochemical measurements, and DFT calculations, demonstrating its versatility in synthetic organic chemistry (Pretali et al., 2009).

Cyclometallation and C-H Functionalization

Cyclometallation reactions of related compounds, such as 2-(1-naphthyl)-pyridine, have shown metal-controlled regioselectivity. This research opens avenues for designing metal complexes with specific properties, where the cyclometallation process can lead to different metallacycles depending on the metal used. The study of bromination reactions of these complexes further contributes to the understanding of C-H functionalization, a key reaction in organic synthesis and material science (Kondrashov et al., 2015).

Coordination Polymers and Molecular Properties

The reactivity of pyridine-containing compounds toward Zn(II) salts under different reaction conditions has been investigated, leading to the formation of coordination polymers. These findings are crucial for the development of new materials with potential applications in catalysis, molecular recognition, and gas storage (Ghosh et al., 2004). Moreover, DFT and quantum chemical investigation into the molecular properties of substituted pyrrolidinones, including compounds similar to the one , reveal insights into their electronic properties and thermodynamics. Such studies are foundational for the design of molecules with desired electronic and chemical properties for various scientific applications (Bouklah et al., 2012).

Synthetic Methodologies

Research on polysubstituted pyrroles presents efficient synthetic methodologies in the presence of pyridine, showcasing the compound's utility in synthesizing complex structures. This one-pot multicomponent reaction strategy is significant for the development of compounds with potential pharmaceutical applications (Lin et al., 2011).

Properties

IUPAC Name

1-[2-(1-bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.C2H2O4/c17-16-14-6-2-1-5-13(14)7-8-15(16)19-12-11-18-9-3-4-10-18;3-1(4)2(5)6/h1-2,5-8H,3-4,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFNEIJFLMPTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid

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